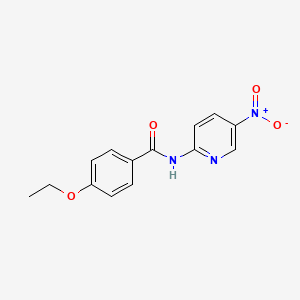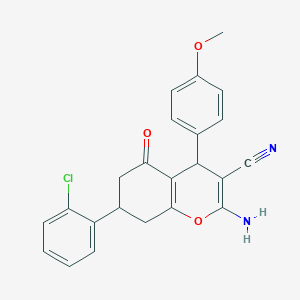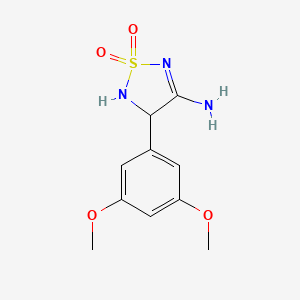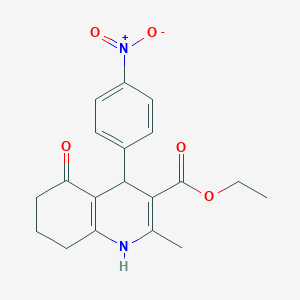![molecular formula C24H32ClN3O2 B4942306 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol, also known as L-741,626, is a selective antagonist of the dopamine D1 receptor. It was first synthesized in 1991 by researchers at Merck Sharp & Dohme Research Laboratories. Since then, it has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol works by selectively blocking the dopamine D1 receptor. This receptor is involved in regulating movement, cognition, and emotion. By blocking this receptor, 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol can reduce the symptoms of Parkinson's disease, schizophrenia, and ADHD. It can also reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Biochemical and Physiological Effects:
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can improve mood and reduce the symptoms of depression. It has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol in lab experiments is its selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is that it can only be used in vitro or in animal studies, as it has not been approved for human use.
Orientations Futures
There are several future directions for research on 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol. One area of interest is its potential use in treating drug addiction. Studies have shown that 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol can reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction. Another area of interest is its potential use in treating depression. Studies have shown that 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol can increase the levels of dopamine in the brain, which can improve mood and reduce the symptoms of depression. Finally, further research is needed to determine the long-term safety and efficacy of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol in humans.
Méthodes De Synthèse
The synthesis of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol involves several steps. The first step is the reaction of 3-chlorophenylpiperazine with 1-piperidinylmethyl chloride to form the intermediate compound, 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-piperidinylmethanol. This intermediate is then reacted with 6-ethoxy-2-hydroxybenzaldehyde to form the final product, 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol.
Applications De Recherche Scientifique
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol has been extensively studied for its potential use in treating various neurological disorders. It has been shown to be effective in reducing the symptoms of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, it has also been studied for its potential use in treating drug addiction and depression.
Propriétés
IUPAC Name |
2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O2/c1-2-30-23-10-3-6-19(24(23)29)17-26-11-5-9-22(18-26)28-14-12-27(13-15-28)21-8-4-7-20(25)16-21/h3-4,6-8,10,16,22,29H,2,5,9,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFXORKCCZHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl}methyl)-6-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)



![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)

